2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-22(21-7-4-13-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-12-28-20-5-2-1-3-6-20/h1-9,13,15,23H,10-12,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHIYSKUGMGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, synthesis methods, and various biological assays.
Chemical Structure and Properties
The compound features a complex structure that includes a phenoxy group, a thiophene-2-carbonyl moiety, and a tetrahydroisoquinoline nucleus. The presence of these diverse functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. For instance, one method involves the reaction of thiophene derivatives with isoquinoline precursors under controlled conditions to yield the target compound with high purity.
Antioxidant Activity
Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity. For example, compounds with similar structures have shown antioxidant activity exceeding that of ascorbic acid by approximately 1.26 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Findings : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
A summary of anticancer activity is presented in the following table:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 25 | Moderate |
The biological activity is hypothesized to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.
- Radical Scavenging : The antioxidant properties help mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological effects of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide-Containing Compounds
The ethanesulfonamide group in the target compound shares functional similarity with sulfonylurea herbicides listed in , such as metsulfuron methyl ester (CAS: —) and ethametsulfuron methyl ester (CAS: —). However, structural distinctions lead to divergent applications:
Key Insight : The target compound’s sulfonamide is part of a larger, rigid heterocyclic system, likely directing it toward mammalian targets rather than plant enzyme inhibition.
Thiophene-Containing Analogs
The thiophene-2-carbonyl group distinguishes the target compound from phenyl or furanyl analogs. highlights thiophene fentanyl hydrochloride , a synthetic opioid with a thiophene substituent. Comparisons include:
Key Insight : Thiophene substitution may enhance metabolic resistance compared to phenyl groups but introduces uncertainty in safety profiles.
Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline scaffolds are prevalent in alkaloids and synthetic drugs (e.g., antispasmodics, dopamine regulators).
- Rigidity vs. Flexibility: The tetrahydroisoquinoline core in the target compound may improve receptor selectivity over flexible alkylamine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
